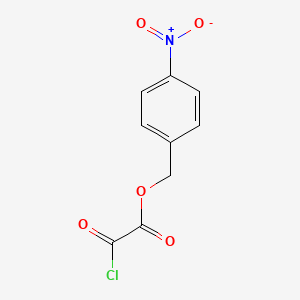
4-Nitrobenzyl 2-chloro-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzyl 2-chloro-2-oxoacetate is a heterocyclic organic compound with the molecular formula C₉H₆ClNO₅ and a molecular weight of 243.60 g/mol . It is also known by its IUPAC name, acetic acid, 2-chloro-2-oxo-, (4-nitrophenyl)methyl ester . This compound is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a chloro-oxoacetate moiety.
Métodos De Preparación
The synthesis of 4-Nitrobenzyl 2-chloro-2-oxoacetate typically involves the esterification of 4-nitrobenzyl alcohol with chlorooxoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Nitrobenzyl 2-chloro-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Nitrobenzyl 2-chloro-2-oxoacetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Nitrobenzyl 2-chloro-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of 4-nitrobenzyl alcohol and chlorooxoacetic acid . This hydrolysis reaction is crucial for its function as a prodrug or as a substrate in enzymatic studies.
Comparación Con Compuestos Similares
Similar compounds to 4-Nitrobenzyl 2-chloro-2-oxoacetate include:
4-Nitrobenzyl oxalyl chloride: This compound has a similar structure but with an oxalyl chloride moiety instead of a chlorooxoacetate group.
4-Nitrobenzyl chlorooxoacetate: This is another closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H6ClNO5 |
|---|---|
Peso molecular |
243.60 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C9H6ClNO5/c10-8(12)9(13)16-5-6-1-3-7(4-2-6)11(14)15/h1-4H,5H2 |
Clave InChI |
STDMSPQVWBOVAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)C(=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















